(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride
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Overview
Description
(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate chiral alcohol under acidic conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride include other triazole derivatives, such as:
- 1H-1,2,4-Triazole
- 5-Methyl-1H-1,2,4-triazole
- 1-(1H-1,2,4-Triazol-3-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(9)5-6-4(2)7-8-5;/h3,9H,1-2H3,(H,6,7,8);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUMUPKSNWDFS-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H](C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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